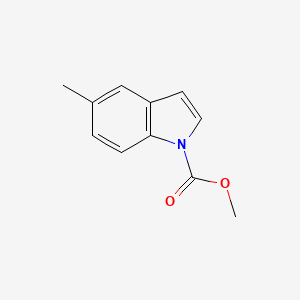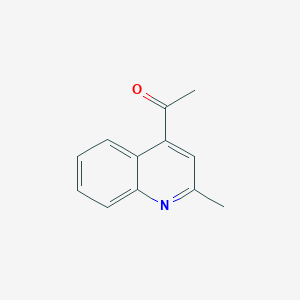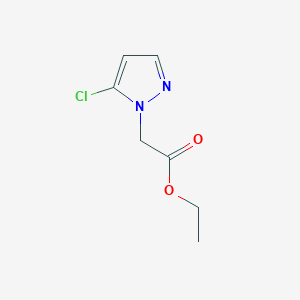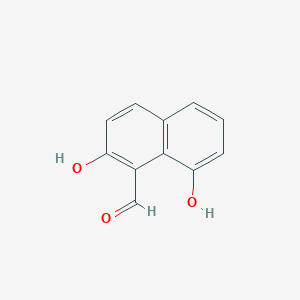
(2-Chloronaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a hydroxymethyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2-chloronaphthalene.
Hydroxymethylation: The 2-chloronaphthalene is then reacted with formaldehyde in the presence of a base like sodium hydroxide (NaOH) to introduce the hydroxymethyl group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: (2-Chloronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Chloronaphthalen-1-yl)methanal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (2-Chloronaphthalen-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: (2-Chloronaphthalen-1-yl)methanal.
Reduction: (2-Chloronaphthalen-1-yl)methane.
Substitution: (2-Methoxynaphthalen-1-yl)methanol.
科学研究应用
(2-Chloronaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes involved in microbial metabolism .
相似化合物的比较
- (4-Chloronaphthalen-1-yl)methanol
- (4-Chloronaphthalen-2-yl)methanol
- (2-Chloronaphthalen-1-yl)boronic acid
Comparison: Compared to its analogs, (2-Chloronaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the chlorine atom and hydroxymethyl group can significantly affect the compound’s chemical behavior and biological activity. This makes this compound a valuable compound for targeted research and industrial applications .
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
(2-chloronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2 |
InChI 键 |
UBLKDXZTHKEBCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)




